2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methylbenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors to achieve the desired structure. While specific synthesis routes for "2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methylbenzoic acid" are not detailed in the provided references, analogous compounds have been synthesized using carbodiimide methods, which involve peptide coupling reactions. For instance, similar compounds have been synthesized by reacting raw materials like 5-fluorouracil-1-yl acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and auxiliary reagents such as 1-Hydroxybenzotrizole (BtOH) to achieve peptide linkage formation (Wang Wei, 2009).
Molecular Structure Analysis
The molecular structure of organic compounds provides insights into their reactivity, physical properties, and interactions with other molecules. X-ray crystallography and computational methods are common tools for elucidating molecular structures. While specific analyses for "this compound" are not available, related studies have used these techniques to detail the molecular geometry, intra- and inter-molecular interactions of similar compounds (Muhammet Hakkı Yıldırım et al., 2015).
Chemical Reactions and Properties
The chemical behavior of a compound is significantly influenced by its functional groups and molecular structure. Reactions involving peptide bonds, cyclization, and substitutions are common for compounds with complex structures. The synthesis and characterization of related molecules have demonstrated the formation of peptide bonds and the cyclization reactions under specific conditions (B. Trofimov et al., 2009).
properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10-6-7-14(13(8-10)18(24)25)19-15(21)9-20-16(22)11-4-2-3-5-12(11)17(20)23/h2-8H,9H2,1H3,(H,19,21)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUPCKUSHRGKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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